

An In-depth Technical Guide to 5-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromothiophene-2-sulfonamide**

Cat. No.: **B1270684**

[Get Quote](#)

CAS Number: 53595-65-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **5-Bromothiophene-2-sulfonamide** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its thiophene sulfonamide scaffold is a recognized pharmacophore found in various biologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities. Particular focus is given to its role as a precursor for novel antibacterial agents and enzyme inhibitors. Detailed experimental procedures and graphical workflows are provided to support researchers in its application and derivatization.

Physicochemical and Spectroscopic Properties

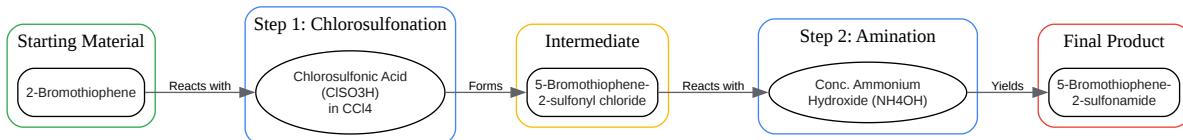
5-Bromothiophene-2-sulfonamide is typically a light yellow or white crystalline solid at room temperature.^{[1][2]} It is soluble in solvents like methanol.^[2] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	53595-65-6	[3] [4]
Molecular Formula	C ₄ H ₄ BrNO ₂ S ₂	[3] [4]
Molecular Weight	242.11 g/mol	[4] [5]
Appearance	Light yellow to white solid/crystal powder	[1] [2]
Melting Point	134-142 °C	[3] [5]
Boiling Point	386.4 °C at 760 mmHg	[1] [3]
Density	1.951 g/cm ³ (Predicted)	[5]
Flash Point	187.5 °C	[1]
pKa	9.75 ± 0.60 (Predicted)	[2]

Table 2: Spectroscopic Data Summary

While specific, detailed spectra for **5-Bromothiophene-2-sulfonamide** were not found in the reviewed literature, the characteristic absorption ranges for arylsulfonamides are well-documented.


Spectroscopy	Characteristic Absorption Ranges	Source(s)
Infrared (IR)	<p>N-H Asymmetric Stretch: 3390–3323 cm^{-1}</p> <p>N-H Symmetric Stretch: 3279–3229 cm^{-1}</p> <p>SO_2 Asymmetric Stretch: 1344–1317 cm^{-1}</p> <p>SO_2 Symmetric Stretch: 1187–1147 cm^{-1}</p> <p>S-N Stretch: 924–906 cm^{-1}</p>	[6]
Nuclear Magnetic Resonance (NMR)	<p>Aromatic protons and carbons are influenced by the strong electron-withdrawing effect of the sulfonamide group.</p> <p>Specific shifts would require experimental determination.</p>	[6]

Synthesis and Experimental Protocols

5-Bromothiophene-2-sulfonamide is a versatile intermediate, primarily used as a starting material for the synthesis of more complex molecules via reactions at the sulfonamide nitrogen or the bromine-substituted carbon.

Core Synthesis of 5-Bromothiophene-2-sulfonamide

The compound can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination.

[Click to download full resolution via product page](#)

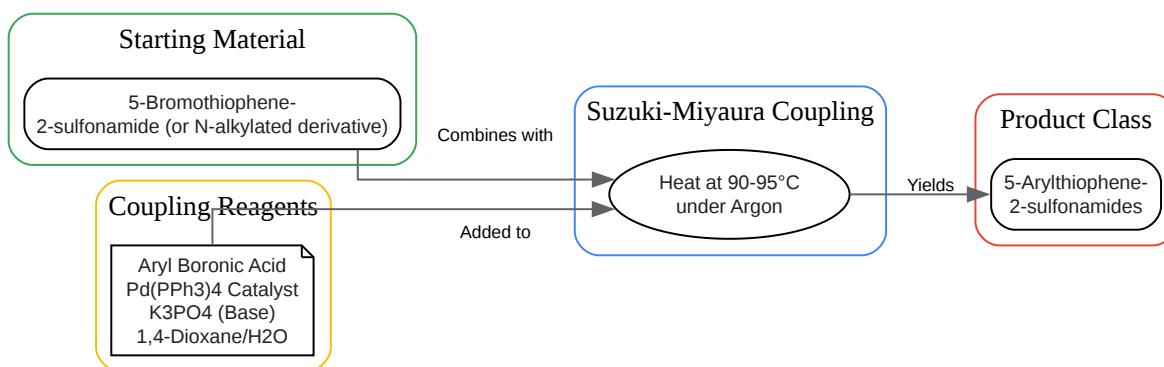
Caption: Workflow for the synthesis of **5-Bromothiophene-2-sulfonamide**.

Experimental Protocol: A procedure derived from related syntheses involves the reaction of 2-bromothiophene with chlorosulfonic acid, followed by treatment with ammonium hydroxide.[6] [7]

- Chlorosulfonation: To a solution of 2-bromothiophene (12 mmol) in carbon tetrachloride (CCl_4 , 6 mL), add chlorosulfonic acid (40–60 mmol) dropwise while maintaining a low temperature.[7]
- Work-up: After the reaction is complete, the mixture is carefully quenched, and the resulting 5-bromothiophene-2-sulfonyl chloride intermediate is isolated.
- Amination: The crude sulfonyl chloride (10 g) is boiled for ten minutes with concentrated ammonium hydroxide (100 mL).[6]
- Purification: The reaction mixture is cooled and added to ice water, causing the solid sulfonamide to precipitate. The product is collected by filtration, washed with cold water, and recrystallized from dilute ethanol to a constant melting point.[6]

Derivatization via N-Alkylation

The sulfonamide nitrogen can be alkylated to produce N-substituted derivatives, which have shown potent biological activity.[8]


Experimental Protocol:

- Dissolve **5-bromothiophene-2-sulfonamide** (1 eq., 0.413 mmol) in 40 mL of dimethylformamide (DMF).[8]
- Add lithium hydride (LiH) (1 eq., 0.413 mmol) to the solution.[8]
- Add the desired alkyl bromide (1 eq., 0.413 mmol) dropwise to the mixture in an oven-dried flask.[8]
- Stir the reaction at room temperature for three hours, monitoring progress by Thin Layer Chromatography (TLC).[8]

- Upon completion, precipitate the product by adding water to the reaction mixture and collect the solid.[8]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the thiophene ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups.[7][9]

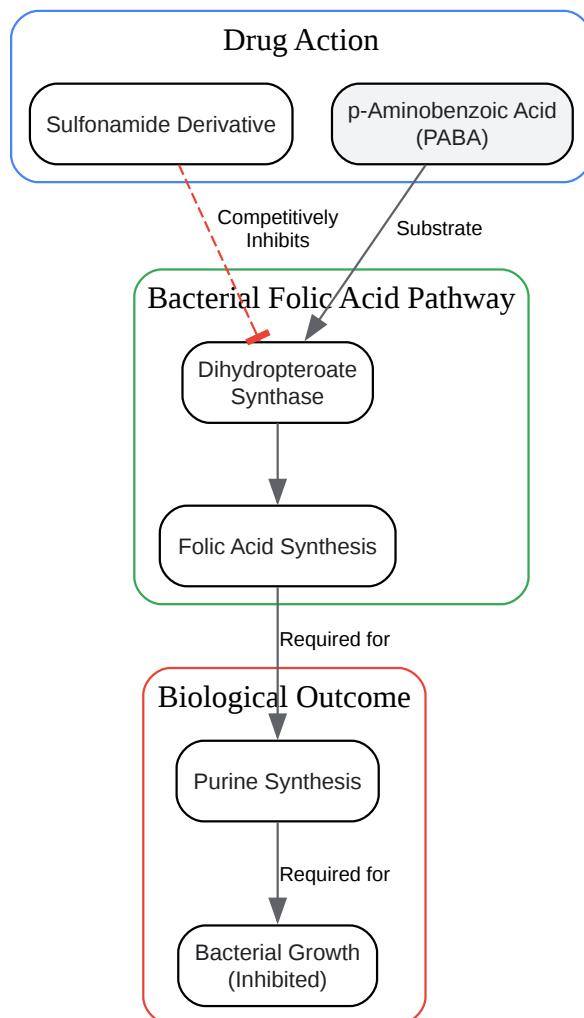
[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura derivatization.

Experimental Protocol:

- In an oven-dried flask, combine **5-bromothiophene-2-sulfonamide** (or its N-alkylated derivative) (1 eq., 0.704 mmol), an aryl boronic acid (1.1 eq., 0.774 mmol), potassium phosphate (K₃PO₄) (2 eq., 1.409 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[7]
- Evacuate the flask and backfill with argon gas three times to create an inert atmosphere.[8]
- Add 1,4-dioxane (e.g., 5 mL) and stir the mixture at 90-95 °C.[7][8]

- After 30 minutes, add a small amount of water (e.g., 0.5 mL) while maintaining the inert atmosphere.[8]
- Continue stirring for the required duration (e.g., up to 30 hours) until the reaction is complete, as monitored by TLC.[7]
- Perform an appropriate aqueous work-up and purify the product, typically via column chromatography.


Biological Activity and Applications in Drug Discovery

Thiophene sulfonamides are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[10][11] **5-Bromothiophene-2-sulfonamide** serves as a key starting point for developing targeted inhibitors.

Antibacterial Activity

The primary application explored for derivatives of **5-bromothiophene-2-sulfonamide** is in combating antibiotic resistance.[8] N-alkylated derivatives have demonstrated significant antibacterial efficacy against New Delhi Metallo- β -lactamase (NDM-1) producing *Klebsiella pneumoniae*, a highly resistant "superbug".[8][12] For example, an N-propyl derivative showed a potent Minimum Inhibitory Concentration (MIC) of 0.39 μ g/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μ g/mL against this pathogen.[8][13]

The general mechanism for sulfonamide antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[8][14] This bacteriostatic effect prevents bacterial proliferation.

[Click to download full resolution via product page](#)

Caption: General antibacterial mechanism of sulfonamides via folic acid pathway inhibition.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrase (CA).^{[15][16]} Thiophene-based sulfonamides are known to be potent inhibitors of several human CA isoforms, including hCA I, II, IX, and XII.^{[17][18]} Inhibition of these enzymes has therapeutic applications in glaucoma, and some tumor-associated isoforms (hCA IX, XII) are targets for anticancer agents.^{[17][19]} While **5-bromothiophene-2-sulfonamide** itself is not extensively profiled, its derivatives are excellent candidates for CA inhibitor development.^[15]

Other Potential Applications

- Urease Inhibition: Derivatives have been investigated as urease inhibitors, which is relevant for treating infections caused by *Helicobacter pylori*.[\[7\]](#)[\[20\]](#)
- Kinase Inhibition: Some thiophene sulfonamide derivatives have been identified as moderately potent inhibitors of cyclin-dependent kinase 5 (cdk5), a target for neurodegenerative diseases.[\[21\]](#)[\[22\]](#)
- Antifungal and Anti-inflammatory Agents: The sulfonamide and thiophene scaffolds are independently associated with antifungal and anti-inflammatory properties, suggesting potential for developing novel agents in these areas.[\[7\]](#)[\[11\]](#)[\[23\]](#)

Safety and Handling

5-Bromothiophene-2-sulfonamide should be handled with care in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[\[24\]](#) It may also cause respiratory irritation.[\[24\]](#) Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a dark, dry place under an inert atmosphere.[\[2\]](#)

Conclusion

5-Bromothiophene-2-sulfonamide (CAS 53595-65-6) is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups—the sulfonamide and the C5-bromo position—allow for extensive derivatization. Research has highlighted the significant potential of its derivatives as potent antibacterial agents against drug-resistant pathogens, as well as inhibitors of clinically relevant enzymes like carbonic anhydrases and kinases. This guide provides the foundational chemical and biological information to facilitate its use in the design and synthesis of next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromothiophene-2-sulfonamide53595-65-6,Purity96%_Chemical Point UG [molbase.com]
- 2. 5-Bromothiophene-2-sulfonamide | lookchem [lookchem.com]
- 3. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. openaccesspub.org [openaccesspub.org]
- 24. 5-Bromo-N-methylthiophene-2-sulfonamide|CAS 81597-52-6 [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromothiophene-2-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270684#5-bromothiophene-2-sulfonamide-cas-number-53595-65-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com